N,N-dimethyl-4-(14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline
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Overview
Description
N,N-DIMETHYL-N-[4-(14-PHENYL-14H-BENZO[7,8]CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzochromeno-triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-[4-(14-PHENYL-14H-BENZO[7,8]CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzochromeno-triazolo-pyrimidine core through a series of cyclization reactions. This is followed by the introduction of the phenyl group and the dimethylamine moiety under controlled conditions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-[4-(14-PHENYL-14H-BENZO[7,8]CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N-DIMETHYL-N-[4-(14-PHENYL-14H-BENZO[7,8]CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N,N-DIMETHYL-N-[4-(14-PHENYL-14H-BENZO[7,8]CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to alterations in cellular processes. The pathways involved often include signal transduction mechanisms that regulate gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Vanillin-functionalized compounds: Used for their antimicrobial properties.
Benzene, toluene, ethylbenzene, and xylene: Known for their environmental impact and toxicity.
Uniqueness
N,N-DIMETHYL-N-[4-(14-PHENYL-14H-BENZO[7,8]CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PHENYL]AMINE stands out due to its complex structure and the potential for diverse applications in various scientific fields. Its unique benzochromeno-triazolo-pyrimidine core differentiates it from simpler aromatic compounds and provides a basis for its unique chemical and biological properties.
Properties
Molecular Formula |
C30H23N5O |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-phenyl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaen-6-yl)aniline |
InChI |
InChI=1S/C30H23N5O/c1-34(2)22-15-12-21(13-16-22)28-32-29-26-25(20-9-4-3-5-10-20)24-17-14-19-8-6-7-11-23(19)27(24)36-30(26)31-18-35(29)33-28/h3-18,25H,1-2H3 |
InChI Key |
PGHOHMOYTWDUOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C6=CC=CC=C6C=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
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